molecular formula C6H7NO3 B1673744 Kojic amine CAS No. 68642-64-8

Kojic amine

Cat. No. B1673744
CAS RN: 68642-64-8
M. Wt: 141.12 g/mol
InChI Key: AULIQBZSRZXJJU-UHFFFAOYSA-N
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Description

Kojic amine, also known as Kojic acid, is an organic compound with the formula HOCH2C5H2O2OH . It is a derivative of 4-pyrone that functions in nature as a chelation agent produced by several species of fungi, especially Aspergillus oryzae . Kojic acid is a by-product in the fermentation process of malting rice, for use in the manufacturing of sake, the Japanese rice wine . It is a mild inhibitor of the formation of pigment in plant and animal tissues, and is used in food and cosmetics to preserve or change colors of substances .


Synthesis Analysis

A novel series of kojic acid derivatives conjugated to amino pyridine moiety were designed and synthesized to explore their inhibitory activity against tyrosinase . The structure of all derivatives was characterized by 1H NMR, 13C NMR, FT-IR, and elemental analysis .


Molecular Structure Analysis

Tyrosinases belong to the functional copper-containing proteins family, and their structure contains two copper atoms, in the active site, which are coordinated by three histidine residues . Kojic acid derivatives showed conformational affinity to the enzyme active site, and a favorable distance to chelate the copper ion, which is essential for enzyme function .


Chemical Reactions Analysis

There are various chemical derivatives of kojic acid produced through chlorination, reduction, and amine attachments . Kojic acid provides a promising chemical platform to be derived into hydroxy pyrone derivatives such as chlorokojic acid, allomaltol, and pyromeconic acid .


Physical And Chemical Properties Analysis

Kojic acid is a white substance with a molar mass of 142.110 g·mol −1 . It has a melting point of 152 to 155°C and slight solubility in water . Its acidity (pKa) is 9.40 .

Scientific Research Applications

Biodegradable Polymers for Controlled Delivery of Bioactives

Kojic acid has been utilized in the development of biodegradable polymers, aiming for the controlled delivery of bioactives to inhibit melanogenesis. These polymers, comprising kojic acid and natural diacids, exhibit significant potential in delivering KA analogues with improved efficacy and compatibility, ideal for sustained topical treatments in medical and personal care products (Faig et al., 2017).

Chelation Therapy for Metal Overload

Kojic acid derivatives have been investigated for their potential in chelation therapy, particularly in sequestering iron and other hard trivalent metal ions. A study on a new tripodal ligand derived from kojic acid demonstrated promising results in complex formation with Fe3+, Al3+, Cu2+, and Zn2+ ions, suggesting its utility in clinical applications as a chelating agent (Nurchi et al., 2019).

Antimicrobial and Antifungal Properties

Kojic acid's antimicrobial and antifungal properties have been recognized, with applications extending to pharmaceuticals for treating infections. For instance, its derivatives have shown efficacy against various pathogens, underscoring its potential in developing new antimicrobial agents (Saeedi et al., 2019).

Antioxidant Applications

The antioxidant properties of kojic acid contribute to its application in preventing oxidative stress-related damage. This aspect is particularly relevant in cosmetic formulations, where it helps in skin care and protection against environmental stressors (Saeedi et al., 2019).

Mechanism of Action

Target of Action

Kojic amine, like its parent compound kojic acid, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin , a pigment responsible for color in skin, hair, and eyes . By inhibiting tyrosinase, this compound can affect melanin production, leading to its use as a depigmenting agent . Additionally, this compound is also a GABA receptor agonist .

Mode of Action

This compound’s mode of action involves binding to the active site of tyrosinase, thereby inhibiting the enzyme and regulating melanogenesis factors . This results in a decrease in melanin production, leading to a lightening effect on the skin . As a GABA receptor agonist, this compound can also influence neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanogenesis pathway . By inhibiting tyrosinase, this compound disrupts the conversion of tyrosine to melanin, leading to decreased melanin production . This can result in skin depigmentation and is the basis for this compound’s use in cosmetic applications .

Pharmacokinetics

The related compound kojic acid is known to have unfavorable lipophilicity and stability, which can impact its bioavailability

Result of Action

The primary result of this compound’s action is a decrease in melanin production, leading to skin depigmentation . This makes it useful in cosmetic applications for skin lightening . Additionally, this compound’s action as a GABA receptor agonist may have implications in neurological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of kojic acid, from which this compound is derived, can be affected by factors such as nitrogen sources, amino acids, ions, agitation, and pH . These factors could potentially also influence the action, efficacy, and stability of this compound.

properties

IUPAC Name

2-(aminomethyl)-5-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIQBZSRZXJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C(C1=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218734
Record name Kojic amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68642-64-8
Record name Kojic amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068642648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kojic amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is kojic amine and how does it relate to gamma-aminobutyric acid (GABA)?

A1: this compound (2-(aminomethyl)-5-hydroxy-4H-pyran-4-one) is a synthetic compound structurally similar to GABA, a major inhibitory neurotransmitter in the central nervous system. [, ] Both molecules share a GABA-like backbone, suggesting potential GABAmimetic properties for this compound. []

Q2: What is the significance of this compound's interaction with GABA receptors?

A3: this compound's interaction with GABA receptors is central to its observed pharmacological activities. Studies show that its antinociceptive effects, particularly in response to thermal stimuli, are significantly attenuated by the cholinergic antagonist atropine. [] This suggests that this compound's antinociception may involve indirect activation of cholinergic pathways downstream of GABA receptor activation. []

Q3: How does the antinociceptive profile of this compound compare to other GABA agonists?

A4: this compound exhibits a distinct antinociceptive profile compared to other GABA agonists. While it demonstrates cross-tolerance with morphine and baclofen, indicating potential involvement of similar antinociceptive pathways, it does not show cross-tolerance with THIP (4,5,6,7-tetrahydroisoxazolo-[5,4-C]-pyridin-3-ol). [] This suggests that this compound might target a unique subset of GABAergic pathways involved in pain modulation. []

Q4: Does this compound interact with other neurotransmitter systems besides GABA?

A5: Research suggests that this compound might influence dopaminergic transmission in the brain. Studies on rats indicate that this compound, along with other GABAergic agents, can depress dopamine release in the nigrostriatal pathway. [] This effect appears to involve the activation of specific GABA receptors within the substantia nigra and striatum, highlighting the complex interplay between GABAergic and dopaminergic systems. []

Q5: Does this compound affect baroreceptor reflexes?

A6: Studies in anesthetized cats show that intracerebroventricular infusion of this compound can reduce mean arterial pressure, but it is less potent than muscimol in this regard. [] Furthermore, while not directly impacting baroreceptor sensitivity, muscimol, another GABA agonist, can attenuate reflex vasoconstriction and vasodilation. [] This raises the possibility that this compound might also indirectly modulate cardiovascular responses through its influence on central GABAergic pathways.

Q6: How does the structure of this compound relate to its activity?

A7: While a detailed structure-activity relationship for this compound is not fully elucidated in the provided research, its structural similarity to GABA is considered crucial for its pharmacological effects. [] Modifications to the basic structure, such as those explored in the synthesis of related compounds, can significantly alter potency and activity. [] Future research exploring systematic modifications of this compound's structure will be crucial for optimizing its activity and selectivity for specific GABA receptor subtypes.

Q7: Are there any specific structural features of this compound important for its function?

A8: The "signature cysteine" (Cys-300) in the Escherichia coli GABA transporter (GabP), homologous to a region in other GABA transporters, plays a critical role in GABA transport. [] This suggests that conserved cysteine residues within the amphipathic helix 8 and loop 8-9 regions of GABA transporters, potentially shared with this compound's binding site, might be essential for substrate recognition and transport. []

Q8: What are the potential applications of this compound in research?

A9: this compound serves as a valuable pharmacological tool for investigating GABAergic mechanisms related to pain, motor function, and potentially cardiovascular regulation. [, , ] Its unique pharmacological profile, distinct from other GABA agonists, provides insights into the complexity of GABAergic signaling and its role in various physiological processes. Furthermore, this compound's interaction with dopamine release makes it an intriguing candidate for studying neurodegenerative diseases involving dopaminergic dysfunction. []

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